Fmoc-Tyr(tBu)-Bt

Description

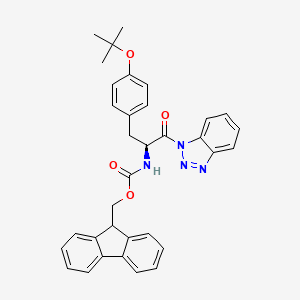

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O4/c1-34(2,3)42-23-18-16-22(17-19-23)20-30(32(39)38-31-15-9-8-14-29(31)36-37-38)35-33(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-19,28,30H,20-21H2,1-3H3,(H,35,40)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIHIZJNLXMTHT-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649513 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126433-42-8 | |

| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and in Situ Generation of Fmoc Tyr Tbu Bt

Precursor Compounds for Fmoc-Tyr(tBu)-Bt Formation

The generation of this compound relies on the availability of the protected amino acid and ancillary reagents that promote the formation of the active ester.

Fmoc-Tyr(tBu)-OH as the Primary Building Block for Tyrosine Incorporation

Fmoc-Tyr(tBu)-OH is the fundamental precursor for introducing tyrosine into a peptide sequence during Fmoc-based SPPS. peptide.com The fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus provides temporary protection of the amino group, which is stable to the acidic conditions used for side-chain deprotection but readily removed by a base, typically piperidine (B6355638). embrapa.br The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain, preventing unwanted side reactions during peptide synthesis. peptide.comembrapa.br This orthogonal protection strategy is central to the success of Fmoc chemistry. chempep.com

The synthesis of Fmoc-Tyr(tBu)-OH itself involves several steps, often starting from L-tyrosine. A common route includes the protection of the tyrosine side-chain hydroxyl group as a tert-butyl ether, followed by the introduction of the Fmoc group onto the amino terminus. google.comchemicalbook.com

While direct acylation of the tyrosine hydroxyl group can occur during coupling, the subsequent piperidine treatment for Fmoc removal also cleaves this ester, making side-chain protection not strictly essential for shorter peptides. However, for more efficient synthesis and to prevent the formation of byproducts, the use of Fmoc-Tyr(tBu)-OH is the preferred method. peptide.com

Table 1: Properties of Fmoc-Tyr(tBu)-OH

| Property | Value |

|---|---|

| Chemical Formula | C₂₈H₂₉NO₅ iris-biotech.de |

| Molecular Weight | 459.54 g/mol iris-biotech.de |

| Appearance | White to off-white powder guidechem.com |

| Solubility | Soluble in organic solvents like DMF and DMSO guidechem.com |

| Storage Temperature | 2-8°C |

Ancillary Reagents for Benzotriazolyl Ester Generation

The formation of the active benzotriazolyl ester from Fmoc-Tyr(tBu)-OH is facilitated by additives that react with the activated amino acid.

1-Hydroxybenzotriazole (B26582) (HOBt): HOBt is a widely used additive in peptide synthesis. merckmillipore.com In carbodiimide-mediated couplings, HOBt reacts with the initially formed O-acylisourea to generate the HOBt ester. This ester is more reactive and less prone to racemization than the O-acylisourea intermediate. chempep.com The use of HOBt is standard practice in many coupling protocols. merckmillipore.com

1-Hydroxy-7-azabenzotriazole (B21763) (HOAt): HOAt is an analogue of HOBt that has been shown to accelerate acylation and reduce racemization, particularly in "difficult" couplings involving sterically hindered amino acids. chempep.com

In Situ Activation and Coupling Reagents in this compound Generation

The conversion of Fmoc-Tyr(tBu)-OH into its highly reactive benzotriazolyl ester, this compound, is typically achieved in situ using various activating agents. This "on-the-fly" generation is a hallmark of modern peptide synthesis, allowing for rapid and efficient peptide bond formation.

Carbodiimide-Mediated Activation

Carbodiimides are a classic class of reagents for activating carboxylic acids in peptide synthesis.

N,N'-Diisopropylcarbodiimide (DIC): DIC is a popular choice for carbodiimide-mediated activation. chempep.com It reacts with the carboxylic acid of Fmoc-Tyr(tBu)-OH to form a highly reactive O-acylisourea intermediate. In the presence of HOBt or HOAt, this intermediate is rapidly converted to the corresponding benzotriazolyl ester, this compound. chempep.com The urea (B33335) byproduct of DIC is more soluble than that of dicyclohexylcarbodiimide (B1669883) (DCC), another common carbodiimide (B86325), which simplifies purification. chempep.com

Aminium and Phosphonium (B103445) Salt Activators

In recent years, aminium and phosphonium salt-based reagents have become extremely popular due to their high efficiency and rapid reaction times. chempep.com These reagents are often used in conjunction with benzotriazoles to generate the active ester.

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU): HBTU is an aminium-based coupling reagent that provides excellent results in Fmoc solid-phase peptide synthesis. nih.gov Activation with HBTU is very rapid, often leading to complete coupling reactions within 10-30 minutes. nih.gov HBTU facilitates the conversion of the Fmoc-amino acid into the active OBt ester. chempep.com

Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (PyBOP): PyBOP is a phosphonium-based coupling reagent. chempep.com While initial theories suggested the formation of a symmetrical anhydride (B1165640) first, 13C NMR data indicates that activation with BOP (a related reagent) directly and quickly yields the benzotriazolyl ester. merckmillipore.com PyBOP is highly effective for coupling, and the addition of external HOBt to PyBOP-mediated reactions is a topic of some debate, with studies showing little to no impact on coupling efficiency in many cases. merckmillipore.com

Table 2: Common Activating Agents for this compound Generation

| Activating Agent | Class | Notes |

|---|---|---|

| DIC/HOBt | Carbodiimide/Additive | A standard and effective method. chempep.com |

| HBTU | Aminium Salt | Very rapid activation and high coupling efficiency. nih.gov |

| PyBOP | Phosphonium Salt | Efficient coupling, often used without additional HOBt. merckmillipore.com |

Optimization of Activation Conditions for this compound Formation

The efficiency of this compound formation and subsequent coupling can be influenced by several factors.

Solvent: The choice of solvent is critical. While dichloromethane (B109758) (DCM) can be optimal for the initial carbodiimide activation step, the subsequent coupling proceeds more rapidly in more polar solvents like N,N-dimethylformamide (DMF). chempep.com Therefore, a mixture of DCM and DMF is often employed. chempep.com

Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the protonated amino group of the growing peptide chain and to facilitate the coupling reaction. embrapa.br

Stoichiometry and Reaction Time: The molar ratios of the Fmoc-amino acid, activating agent, and additive are crucial for optimal results. A common ratio for DCC/HOBt activation is a 3-fold excess of each reagent relative to the free amino groups on the resin. chempep.com Pre-activation time, the duration for which the amino acid is mixed with the activating agent before being added to the resin, can also be optimized. For instance, a short pre-activation time is recommended when activating arginine derivatives to prevent lactam formation. chempep.com

Preformed Fmoc-Tyr(tBu)-Containing Building Blocks for Specialized Applications

While single amino acid derivatives are the norm, preformed building blocks incorporating Fmoc-Tyr(tBu) are employed for specific synthetic challenges, such as improving the synthesis of "difficult" sequences or ensuring the integrity of the C-terminal amino acid upon attachment to a resin.

Fmoc-Tyr(tBu)-Di-Peptide Building Blocks

The use of preformed Fmoc-dipeptide units can accelerate peptide synthesis and, more importantly, help overcome issues like peptide aggregation during SPPS. iris-biotech.de By incorporating a dipeptide in a single coupling step, synthetic efficiency is increased. Furthermore, certain dipeptides are designed to disrupt the secondary structures that lead to aggregation. chempep.com

Table 1: Examples of Fmoc-Tyr(tBu)-Dipeptide Building Blocks

| Compound Name | Key Feature | Application in SPPS |

|---|---|---|

| Fmoc-Tyr(tBu)-Ser[psi(Me,Me)pro]-OH | Contains a dimethylated pseudoproline moiety. | Used to overcome challenges with "difficult sequences" that are prone to aggregation (e.g., β-sheet formation) by disrupting the peptide backbone's hydrogen bonding patterns. chempep.com |

| Fmoc-L-Tyr(tBu)-Aib-OH | Incorporates Aminoisobutyric acid (Aib), a sterically hindered amino acid. | Accelerates synthesis by coupling two residues at once; the Aib residue can act as a helix-inducer or disrupt aggregation-prone sequences. iris-biotech.de |

These building blocks are used in the same manner as standard Fmoc-amino acids in an SPPS cycle: they are activated and coupled to the N-terminal of the resin-bound peptide. chempep.com Their strategic placement within a peptide sequence is crucial for maximizing their aggregation-disrupting effects. chempep.com

Fmoc-Tyr(tBu)-Linker Derivatives for Solid Support Attachment (e.g., Fmoc-Tyr(tBu)-MPPA)

Attaching the first amino acid to a solid support is a critical step where racemization can occur. To minimize this risk and ensure a stable, yet cleavable, anchoring, preloaded resins or Fmoc-amino acid-linker derivatives are used. Fmoc-L-Tyr(tBu)-MPPA is a prime example of such a derivative. iris-biotech.de

Fmoc-L-Tyr(tBu)-MPPA is the Fmoc- and side-chain-protected tyrosine pre-attached to a 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. This conjugate serves as a precursor for attachment to aminomethyl-functionalized solid supports (e.g., aminomethyl polystyrene or TentaGel-NH2 resins) via standard amide bond formation. iris-biotech.de This method provides a reproducible and low level of epimerization for the C-terminal amino acid. iris-biotech.de The resulting ester linkage between the amino acid and the support is of the p-alkoxybenzyl ester type (Wang-type), which is stable to the basic conditions of Fmoc deprotection but readily cleaved with moderate concentrations of trifluoroacetic acid (TFA) during the final cleavage step.

Table 2: Properties of Fmoc-L-Tyr(tBu)-MPPA

| Property | Description |

|---|---|

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-tyrosine-3-(4-oxymethylphenoxy)propionic acid iris-biotech.de |

| Molecular Formula | C₃₈H₃₉NO₈ iris-biotech.de |

| Molecular Weight | 637.73 g/mol iris-biotech.de |

| Primary Function | Serves as a precursor for linking the first amino acid (Tyr) to an amino-functionalized solid support in SPPS. iris-biotech.de |

| Key Advantage | Guarantees a low and reproducible level of racemization (epimerization) of the C-terminal amino acid during attachment to the resin. iris-biotech.de |

Table 3: List of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| Fmoc-Tyr(tBu)-OH | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine iris-biotech.decaymanchem.compeptide.com |

| This compound | Nα-Fmoc-O-tert-butyl-L-tyrosine benzotriazolyl ester |

| HOBt | 1-Hydroxybenzotriazole |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate rsc.org |

| TBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate |

| DIPEA | N,N-Diisopropylethylamine embrapa.br |

| Fmoc-Tyr(tBu)-Ser[psi(Me,Me)pro]-OH | Fmoc-Tyr(tBu)-Ser(psiMe,Mepro)-OH chempep.com |

| Fmoc-L-Tyr(tBu)-Aib-OH | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-tyrosyl-aminoisobutyric acid iris-biotech.de |

| Fmoc-L-Tyr(tBu)-MPPA | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-tyrosine-3-(4-oxymethylphenoxy)propionic acid iris-biotech.de |

Reaction Mechanisms and Kinetics of Fmoc Tyr Tbu Bt in Peptide Coupling

Detailed Mechanism of Peptide Bond Formation Involving Fmoc-Tyr(tBu)-Bt

The formation of a peptide bond using this compound is a multi-step process that begins with the activation of the carboxyl group of the Fmoc-protected tyrosine derivative and culminates in the formation of a stable amide linkage. The process can be broken down into three key stages: nucleophilic attack, acyl transfer facilitated by the leaving group, and final bond formation through proton transfer.

Nucleophilic Attack by the Amine Moiety

The initial and rate-determining step in the peptide coupling reaction is the nucleophilic attack of the free amino group of a resin-bound peptide or another amino acid ester on the electrophilic carbonyl carbon of this compound. embrapa.bruniurb.it This process is fundamental to chain elongation in solid-phase peptide synthesis (SPPS). iris-biotech.de The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, targeting the electron-deficient carbonyl carbon of the activated ester. embrapa.br This attack leads to the formation of a transient tetrahedral intermediate. libretexts.org The efficiency of this nucleophilic attack can be influenced by steric hindrance around both the amine and the activated carboxyl group. researchgate.net

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the tyrosine, preventing it from participating in unwanted side reactions, while the tert-butyl (tBu) group shields the phenolic hydroxyl group of the tyrosine side chain. The benzotriazolyl (Bt) ester serves as an activated form of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack compared to the unactivated carboxylic acid. uniurb.it

Role of the Benzotriazolyl Leaving Group in Facilitating Acyl Transfer

The benzotriazole (B28993) moiety is an excellent leaving group, a key feature that facilitates the acyl transfer process. lupinepublishers.com Following the formation of the tetrahedral intermediate, the collapse of this intermediate is driven by the expulsion of the benzotriazolyl group as a stable anion (benzotriazolate). libretexts.org The stability of the leaving group is crucial; 1-hydroxybenzotriazole (B26582) (HOBt) is a weak acid, meaning its conjugate base is a stable, non-basic species that will not readily reverse the reaction. lupinepublishers.com This characteristic ensures that the equilibrium of the reaction favors the formation of the peptide bond. The process involves the breaking of the C-O bond of the ester and the formation of the new C-N peptide bond. acs.org Some studies suggest this may occur via a concerted pathway where bond breaking and formation happen simultaneously. acs.org

The use of benzotriazole-activated esters, such as this compound, is a well-established method for efficient peptide bond formation, minimizing side reactions and racemization. acs.orgresearchgate.net

Kinetic Studies on the Reactivity and Coupling Efficiency of this compound Analogues

Kinetic studies are essential for quantifying the reactivity and coupling efficiency of activated amino acid derivatives. While specific kinetic data for this compound is not extensively detailed in the provided results, the principles can be inferred from studies on analogous Fmoc-amino acid-OBt esters and other activated species. The reactivity of these esters is significantly higher than that of their corresponding free acids, which is why they are employed to drive the peptide bond formation to completion. embrapa.br

The efficiency of coupling can be affected by steric hindrance. For instance, coupling sterically hindered amino acids often requires longer reaction times or more potent activation methods to achieve high yields. researchgate.netacs.org The benzotriazole activation methodology has been shown to be effective for synthesizing sterically hindered peptides with good yields and retention of chirality. researchgate.netacs.org

Studies on different activating agents have shown that the choice of the benzotriazole derivative (e.g., HOBt, HOAt) can influence reaction rates. acs.org For example, HOAt-derived esters are often more reactive than HOBt esters. The coupling efficiency of Fmoc-amino acid benzotriazole esters has been demonstrated to be high, often achieving near-quantitative conversion. biorxiv.org

Table 1: Coupling Efficiencies of Various Fmoc-Amino Acid Benzotriazole Esters This table is illustrative and compiles data from various studies on analogous compounds to provide a general understanding of the expected efficiency.

| Fmoc-Amino Acid Derivative | Coupling Conditions | Coupling Efficiency (%) | Reference |

|---|---|---|---|

| Fmoc-aza-amino acid-OBt esters | Automated SPPS, 16h | 85.4 - 100 | biorxiv.org |

| Fmoc-Met-OH with HBTU/HOBt | Automated SPPS | ~13.6 (initially, difficult coupling) | doi.org |

| Fmoc-amino acids with HBTU/HOBt/DIPEA | Manual SPPS | >95 | nih.gov |

| Fmoc-amino acids with PyBOP/HOBt/DIPEA | Manual SPPS | >95 | google.com |

Influence of Solvent Systems on this compound Reaction Kinetics

The solvent system plays a crucial role in solid-phase peptide synthesis, influencing reaction kinetics, solvation of the peptide and resin, and the suppression of side reactions. tu-darmstadt.de The most common solvents used in Fmoc-SPPS are Dimethylformamide (DMF), Dichloromethane (B109758) (DCM), and Dimethyl Sulfoxide (DMSO). doi.org

Dimethylformamide (DMF): DMF is the most widely used solvent in Fmoc-SPPS due to its excellent solvating properties for both the protected amino acids and the growing peptide chain. nih.govguidechem.com It facilitates the diffusion of reagents and helps to disrupt secondary structures that can hinder coupling reactions. tu-darmstadt.de The solubility of Fmoc-Tyr(tBu)-OH is good in DMF, which is a prerequisite for efficient coupling. tu-darmstadt.deguidechem.com

Dichloromethane (DCM): DCM is often used for washing steps and for dissolving certain reagents. embrapa.brresearchgate.net It is less polar than DMF and may not be as effective at solvating aggregated peptide chains. However, it is a good solvent for many of the protecting groups and reagents used in SPPS. peptide.com In some protocols, coupling reactions are performed in a mixture of DMF and DCM.

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent that can be particularly useful for dissolving aggregated or difficult peptide sequences. doi.org It is sometimes used as a co-solvent with DMF or N-methyl-2-pyrrolidone (NMP) to enhance coupling efficiency, especially for sterically hindered amino acids or long peptide chains. doi.orggoogle.com For example, using a DMSO/NMP solution for HBTU/HOBt activation has been reported. doi.org

Table 2: Common Solvents in Fmoc-SPPS and Their Primary Roles

| Solvent | Primary Use | Key Characteristics | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Main coupling and washing solvent | Excellent solvating properties for peptides and reagents. | nih.govguidechem.com |

| Dichloromethane (DCM) | Washing, reagent dissolution | Less polar than DMF, good for washing and dissolving non-polar compounds. | embrapa.brpeptide.com |

| Dimethyl Sulfoxide (DMSO) | Co-solvent for difficult couplings | Highly polar, effective at disrupting peptide aggregation. | doi.orggoogle.com |

Stereochemical Integrity and Racemization Associated with Fmoc Tyr Tbu Bt Chemistry

Analysis of Stereochemical Purity During Fmoc-Tyr(tBu)-Bt Mediated Coupling

The use of Fmoc-Tyr(tBu)-OH is a standard method for incorporating tyrosine into peptide sequences. cem.com The stereochemical purity of the resulting peptide is of paramount importance and is typically assessed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.net These methods can differentiate between diastereomeric peptides, allowing for the quantification of any racemization that may have occurred during the coupling reaction. researchgate.net For instance, the analysis of a model peptide synthesized using microwave-assisted SPPS revealed that certain amino acids, including cysteine and histidine, were susceptible to racemization, which could be mitigated by optimizing reaction conditions such as temperature. researchgate.net While specific data on this compound is not extensively detailed in the provided results, the general principles of analyzing stereochemical purity apply. The standard for high-quality Fmoc-Tyr(tBu)-OH reagents includes an enantiomeric purity of ≥ 99.8%. cem.com

Factors Contributing to Racemization of Tyrosine Residues During Activation and Coupling in Fmoc Chemistry

Several factors can contribute to the racemization of amino acid residues during Fmoc-based peptide synthesis. researchgate.net The primary mechanism involves the formation of an oxazolone (B7731731) intermediate from the activated carboxylic acid, which can readily racemize. acs.orgacs.org The activation of the carboxylic acid group, the choice of coupling reagents, the presence of bases, solvent polarity, and reaction temperature all play a role in the extent of racemization. researchgate.netrsc.org

The choice of coupling reagent and the use of additives are crucial in controlling racemization. rsc.orgiris-biotech.de Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) can lead to the formation of a highly reactive O-acylisourea intermediate that is prone to side reactions, including racemization. acs.orgiris-biotech.debachem.com The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is strongly recommended to suppress racemization. bachem.combiosyn.com These additives react with the O-acylisourea to form an active ester that is more stable and less prone to racemization. acs.orgbiosyn.com

Uronium/aminium-based coupling reagents such as HATU, HBTU, and COMU are also widely used and generally lead to lower levels of racemization compared to carbodiimides alone. luxembourg-bio.comcreative-peptides.com However, even with these reagents, the potential for racemization exists, particularly for sensitive amino acids like histidine and cysteine. peptide.comnih.gov The base used in conjunction with these reagents also has a significant impact, with weaker, sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) showing better results in minimizing racemization compared to stronger bases like N,N-diisopropylethylamine (DIPEA). luxembourg-bio.com

Table 1: Influence of Coupling Reagents and Bases on Racemization

| Coupling Reagent | Base | Observed Racemization Level | Reference |

|---|---|---|---|

| HATU | DIPEA | Higher | luxembourg-bio.com |

| HBTU | DIPEA | Higher | luxembourg-bio.com |

| PyBOP | DIPEA | Higher | luxembourg-bio.com |

| COMU | TMP | Lower (best performance) | luxembourg-bio.com |

| DEPBT | - | Lower | luxembourg-bio.com |

| DMTMM-BF4 | NMM | Moderate improvement | luxembourg-bio.com |

| DMTMM-BF4 | TMP | Higher percentage of correct diastereomer | luxembourg-bio.com |

The repeated exposure of the peptide-resin to a basic solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group can also contribute to racemization, although this is generally less of a concern than racemization during the coupling step. scholaris.cathieme-connect.de The basic conditions can lead to the formation of aspartimide from aspartic acid residues, which can subsequently lead to racemization. nih.gov While direct evidence for piperidine-induced racemization of tyrosine is limited in the search results, the general principle that basic conditions can promote racemization of susceptible amino acids is well-established. researchgate.netrsc.org The addition of HOBt to the piperidine deprotection solution has been shown to reduce aspartimide formation and subsequent racemization of aspartic acid. researchgate.net

Influence of Coupling Reagents and Additives

Strategies for Chiral Stability Control and Racemization Suppression

Controlling racemization is essential for the synthesis of pure, biologically active peptides. rsc.org This can be achieved through the careful selection of coupling reagents and additives, as well as the optimization of reaction conditions.

Coupling additives are instrumental in suppressing racemization. bachem.comnih.gov HOBt was a widely used additive that effectively reduces racemization in carbodiimide-mediated couplings. acs.orgbachem.com However, due to its explosive nature, safer alternatives have been developed. nih.govomicsonline.org

OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as an excellent non-explosive replacement for HOBt. biosyn.comnih.gov It demonstrates high coupling rates with low racemization levels when used with carbodiimides. bachem.com The effectiveness of Oxyma in suppressing racemization is considered to be similar to that of HOBt. nih.gov Oxyma-B, another derivative, has been reported to be an even better racemization suppressor than OxymaPure and HOAt in both solution- and solid-phase synthesis. omicsonline.org

Table 2: Comparison of Coupling Additives for Racemization Suppression

| Additive | Key Characteristics | Reference |

|---|---|---|

| HOBt | Effective racemization suppressor, but explosive. | acs.orgbachem.com |

| OxymaPure | Non-explosive, high coupling rates, low racemization. | bachem.combiosyn.comnih.gov |

| Oxyma-B | Reported to be a better racemization suppressor than OxymaPure and HOAt. | omicsonline.org |

| HOAt | Accelerates coupling and suppresses racemization more than HOBt, but also explosive. | bachem.com |

Optimizing reaction conditions is another key strategy for minimizing racemization. creative-peptides.com This includes controlling the reaction temperature, as higher temperatures can increase the rate of racemization. researchgate.net For instance, in microwave-assisted SPPS, lowering the coupling temperature has been shown to limit the racemization of sensitive amino acids. researchgate.net

The choice of solvent can also influence racemization, with polar solvents potentially stabilizing the charged intermediates that can lead to racemization. rsc.org Furthermore, the use of in situ neutralization protocols and minimizing the pre-activation time of the carboxylic acid can also reduce the risk of racemization. researchgate.netpeptide.com For particularly difficult couplings, employing a "double-coupling" strategy or using specialized, low-racemization coupling reagents can be beneficial. creative-peptides.com

Side Reactions and Their Mitigation in Fmoc Tyr Tbu Bt Mediated Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is a widely adopted methodology, prized for its milder reaction conditions compared to Boc/Bzl chemistry. altabioscience.com The building block, Fmoc-Tyr(tBu)-OH, is the standard derivative used for incorporating tyrosine in this strategy. thieme-connect.depeptide.com The designation "Fmoc-Tyr(tBu)-Bt" suggests a benzotriazole-activated ester of this amino acid, a modification designed to facilitate efficient peptide bond formation. While the activation method is crucial for the coupling step, the primary side reactions associated with the incorporation of tyrosine are dictated by the nature of the N-terminal Fmoc group, the acid-labile tert-butyl (tBu) ether protecting the phenolic side chain, and the growing peptide sequence itself. This article focuses on the key side reactions encountered when using Fmoc-Tyr(tBu) derivatives and the strategies employed to minimize their occurrence.

Methodological Advancements and Applications Utilizing Fmoc Tyr Tbu Bt

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-Tyr(tBu) Incorporation

The efficiency of incorporating Fmoc-Tyr(tBu)-OH into a growing peptide chain is highly dependent on the chosen SPPS protocol, including the solid support, loading strategies, and coupling conditions.

The choice of resin is critical for the successful synthesis of peptides. 2-Chlorotrityl chloride (2-CTC) resin and Rink Amide resin are two commonly employed solid supports, each with distinct advantages for specific applications.

2-Chlorotrityl Chloride (2-CTC) Resin:

This acid-labile resin is particularly advantageous for the synthesis of protected peptide fragments. peptide.com The linkage of the first amino acid, such as Fmoc-Tyr(tBu)-OH, to the 2-CTC resin is achieved through its carboxylic acid, forming a highly acid-sensitive ester bond. google.com This allows for the cleavage of the peptide from the resin under very mild acidic conditions, such as with a solution of acetic acid/trifluoroethanol/DCM or dilute TFA in DCM, which keeps the tBu-based side-chain protecting groups intact. chempep.com

Loading of Fmoc-Tyr(tBu)-OH onto 2-CTC resin typically involves dissolving the amino acid and a hindered base like diisopropylethylamine (DIEA) in a dry solvent such as dichloromethane (B109758) (DCM) and allowing it to react with the resin. google.comresearchgate.net The loading capacity can be influenced by factors such as the equivalents of amino acid and base used, reaction time, and the quality of the resin itself, as it can be deactivated by hydrolysis. researchgate.net After the initial loading, any remaining active sites on the resin are "capped" using a small alcohol, like methanol, to prevent the formation of deletion sequences. google.com

Rink Amide Resin:

Rink Amide resin is the support of choice for the synthesis of C-terminal peptide amides. rsc.org The resin contains a TFA-labile linker that, upon cleavage, yields a peptide with a primary amide at the C-terminus. peptide.com Fmoc-Tyr(tBu)-OH can be loaded onto a Rink Amide resin that has a free amine, or more commonly, a pre-loaded Fmoc-Tyr(tBu)-Rink Amide resin is used. rsc.orgpeptide.com The synthesis then proceeds with the deprotection of the Fmoc group and subsequent coupling of the next amino acid in the sequence.

| Resin Type | Linkage Type | Cleavage Condition | C-Terminal Product | Key Advantage |

| 2-Chlorotrityl (2-CTC) Resin | Ester (highly acid-sensitive) | Mildly acidic (e.g., 0.5% TFA in DCM) | Protected peptide acid | Synthesis of protected fragments chempep.compeptide.com |

| Rink Amide Resin | Amide (via TFA-labile linker) | Stronger acid (e.g., 95% TFA) | Peptide amide | Direct synthesis of peptide amides peptide.comrsc.org |

The iterative process of deprotection and coupling is the core of SPPS. researchgate.net For the incorporation of Fmoc-Tyr(tBu)-OH, the N-terminal Fmoc group of the resin-bound peptide is first removed, typically with a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deembrapa.br The completion of this deprotection step can be monitored by quantifying the released fluorenyl group via UV spectroscopy. iris-biotech.devapourtec.com

Following deprotection and thorough washing, the Fmoc-Tyr(tBu)-OH is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain. embrapa.br Common activation reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure. csic.es The progress of the coupling reaction can be monitored in real-time by measuring the refractive index of the reaction solution. csic.es Qualitative colorimetric tests, such as the Kaiser test or TNBS test, can also be performed on a small sample of the resin beads to check for the presence of free primary amines, indicating an incomplete coupling reaction. iris-biotech.de If the coupling is found to be incomplete, the reaction can be repeated or extended to ensure efficient integration of the tyrosine residue. iris-biotech.de

| Monitoring Technique | Purpose | Principle |

| UV Spectroscopy | Monitoring Fmoc deprotection | Quantifies the piperidine-dibenzofulvene adduct released during Fmoc removal. iris-biotech.de |

| Refractive Index (RI) | Real-time monitoring of coupling | Detects changes in the concentration of reagents in the reaction solution. csic.es |

| Kaiser Test | Qualitative check for free amines | Ninhydrin reacts with primary amines to produce a characteristic blue color. iris-biotech.de |

| TNBS Test | Qualitative check for free amines | 2,4,6-trinitrobenzenesulfonic acid reacts with primary amines to give a colored product. iris-biotech.de |

Resin Selection and Loading Strategies (e.g., 2-Chlorotrityl Resin, Rink Amide Resin)

Advanced Applications in Peptide Synthesis

The robust nature of the tBu protection on the tyrosine side chain makes Fmoc-Tyr(tBu)-OH a versatile building block for the synthesis of complex and modified peptides.

The synthesis of non-linear peptide structures, such as cyclic and branched peptides, often requires orthogonal protection strategies where the tBu group on tyrosine plays a crucial role. For cyclic peptides, the linear precursor can be assembled on a highly acid-labile resin like 2-chlorotrityl resin. After synthesis of the linear sequence containing Fmoc-Tyr(tBu)-OH, the peptide can be cleaved from the resin with its side-chain protection intact. chempep.com The cyclization can then be performed in solution. Alternatively, cyclization can be achieved on-resin, often by forming an amide bond between the N-terminus and a C-terminal carboxyl group or a side chain of an amino acid like aspartic acid or glutamic acid.

The synthesis of phosphopeptides is essential for studying cellular signaling pathways. sigmaaldrich-jp.com A common strategy involves the use of Fmoc-amino acids with a protected phosphate (B84403) group. A derivative, Fmoc-Tyr(PO(OtBu)2)-OH, which utilizes tert-butyl groups to protect the phosphate moiety, is particularly useful. researchgate.net This building block can be incorporated into a peptide sequence using standard SPPS protocols. The tBu groups protecting the phosphate are stable to the piperidine used for Fmoc removal but are cleaved simultaneously with the tBu group on other residues and from the resin during the final TFA treatment. researchgate.netoup.com This approach provides a straightforward method for producing phosphotyrosine-containing peptides in high purity. researchgate.net

Fmoc-Tyr(tBu)-OH is routinely used in the synthesis of long peptides and even in approaches for the total chemical synthesis of small proteins. altabioscience.com The efficiency of the Fmoc/tBu strategy allows for the stepwise assembly of peptide chains often exceeding 50 amino acids. altabioscience.com For the synthesis of very large proteins, a convergent approach involving the ligation of several smaller, protected peptide fragments is often employed. In this context, fragments containing Tyr(tBu) can be synthesized on a resin like 2-chlorotrityl, cleaved while still protected, and then ligated together in solution to form the full-length protein.

Synthesis of N-Alkylated Tyrosine Derivatives

The synthesis of N-alkylated tyrosine derivatives is a significant area of research in peptide science, as these modifications can enhance the pharmacological properties of peptides. The use of Fmoc-Tyr(tBu)-Bt as a starting material or intermediate in these synthetic routes is of considerable interest. The benzotriazole (B28993) (Bt) ester group in this compound serves as an excellent activating group for the carboxylic acid, facilitating nucleophilic substitution reactions. iris-biotech.de

Benzotriazole esters are known for their high reactivity and stability, making them superior to other activating groups like N-hydroxysuccinimide (NHS) esters in certain applications. iris-biotech.de This enhanced reactivity can be harnessed for the efficient N-alkylation of the tyrosine residue. The general strategy involves the reaction of this compound with a primary or secondary amine, leading to the formation of an amide bond. This process is typically carried out under mild, basic conditions. thieme-connect.com

Table 1: Comparison of Activating Groups for Amide Bond Formation

| Activating Group | Reactivity | Stability | Byproducts | Racemization Risk |

| Benzotriazole (Bt) | High | High | Water-soluble | Low |

| N-Hydroxysuccinimide (NHS) | Moderate | Moderate | NHS | Moderate |

| Carbodiimides (e.g., DCC, EDCI) | High | Low (in situ) | Ureas | High (without additives) |

This table provides a general comparison of common activating groups used in peptide synthesis.

Research has shown that benzotriazole-activated carboxylic acids react rapidly with amines at room temperature, often within minutes, to produce high yields of the corresponding amides with minimal racemization. iris-biotech.de This makes this compound a valuable tool for the synthesis of complex N-alkylated tyrosine-containing peptides.

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of chemical processes. acs.orgskpharmteco.com The synthesis of peptide building blocks like this compound is no exception, with a focus on developing more sustainable solvents and reagents. rsc.org

Traditionally, the synthesis of Fmoc-amino acids has relied on solvents such as dichloromethane (DCM) and dimethylformamide (DMF), which are now recognized as hazardous. rsc.orgwhiterose.ac.uk Consequently, there is a significant effort to replace these with greener alternatives. mdpi.comresearchgate.net Dipropyleneglycol dimethylether (DMM) has emerged as a promising sustainable solvent for solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net

DMM is biodegradable and exhibits low toxicity. mdpi.comresearchgate.net Studies have demonstrated its suitability for all steps of Fmoc-SPPS, including amino acid dissolution, resin swelling, deprotection, and coupling reactions. mdpi.comresearchgate.net Research has shown that DMM can effectively replace DMF in peptide synthesis protocols, contributing to a lower process mass intensity (PMI) and offering opportunities for solvent recycling. mdpi.comresearchgate.net The physical and chemical properties of DMM, when compared to DMF, highlight its potential as a viable green alternative.

Table 2: Properties of DMF vs. DMM

| Property | Dimethylformamide (DMF) | Dipropyleneglycol Dimethylether (DMM) |

| Boiling Point | 153 °C | 175 °C |

| Toxicity | Reprotoxic, hepatotoxic | Low human toxicity |

| Biodegradability | Poor | Readily biodegradable |

| Cost | Lower | Higher |

This table compares key properties of the conventional solvent DMF and the green alternative DMM. researchgate.net

The adoption of solvents like DMM in the manufacturing process of Fmoc-Tyr(tBu)-OH, the precursor to this compound, would significantly improve the sustainability profile of this important reagent.

The pursuit of greener peptide synthesis also extends to the reagents used for coupling and activation. acs.org While benzotriazole derivatives like HOBt (1-hydroxybenzotriazole) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, they are also associated with safety concerns due to their potential explosiveness. mdpi.comcreative-peptides.com

More recent developments have focused on safer activating agents. For instance, derivatives of OxymaPure (ethyl cyano(hydroxyimino)acetate) are considered safer alternatives to benzotriazole-based reagents. mdpi.com The synthesis of this compound itself involves the conversion of the carboxylic acid of Fmoc-Tyr(tBu)-OH into a more reactive species. google.com The use of a stable and non-hazardous activating reagent for this conversion is a key aspect of green chemistry. N-Acylbenzotriazoles are considered neutral acylating reagents and are stable, non-hazardous compounds, unlike the potentially explosive nature of reagents prepared with HOBt. iris-biotech.de

The direct use of N-acylbenzotriazoles, such as this compound, offers a safer and more stable option for peptide coupling compared to the in-situ activation methods that utilize potentially hazardous reagents. iris-biotech.de

Development and Evaluation of Sustainable Solvents (e.g., Dipropyleneglycol Dimethylether (DMM))

Computational and Spectroscopic Investigations of this compound Reactivity and Stability

Understanding the reactivity and stability of this compound is crucial for optimizing its use in peptide synthesis. Computational and spectroscopic methods provide valuable insights into its molecular properties and behavior.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are used to characterize the vibrational modes of the molecule, confirming its structure and purity. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom within the molecule. chemrxiv.org

Computational studies, often employing density functional theory (DFT), can model the electronic structure and predict the reactivity of this compound. These models can help to understand the mechanism of its reactions, such as the nucleophilic attack at the carbonyl carbon of the benzotriazolyl ester during amide bond formation. nih.gov

Gas-phase studies on similar benzotriazole ester reagents have demonstrated their enhanced reactivity compared to NHS esters. nih.gov These investigations show that the triazole-based leaving group facilitates a more rapid nucleophilic acyl substitution. nih.gov Such fundamental studies on the reactivity of the benzotriazole ester functional group provide a strong theoretical basis for the efficiency of this compound in peptide synthesis.

Furthermore, studies on the self-assembly of modified amino acids, including Fmoc-Tyr(tBu)-OH, reveal the influence of the protecting groups on the formation of higher-order structures. chemrxiv.orgresearchgate.net While not directly studying the "-Bt" derivative, this research highlights the importance of the bulky Fmoc and tBu groups in dictating intermolecular interactions, which can also influence the reactivity and handling of this compound in solution and solid-phase synthesis.

Table 3: Spectroscopic Data for Fmoc-Tyr(tBu)-OH (Precursor)

| Technique | Key Observances | Reference |

| FTIR | Characteristic peaks for C=O (carbonyl), N-H, and aromatic C-H stretching. | nih.gov |

| Raman | Provides complementary vibrational data, especially for non-polar bonds. | nih.gov |

| ¹H NMR | Resonances corresponding to the protons of the Fmoc, tert-butyl, and tyrosine groups, confirming the structure. | chemrxiv.org |

| ¹³C NMR | Signals for the carbonyl carbon and other carbon atoms in the molecule. | ub.edu |

This table summarizes typical spectroscopic data obtained for the precursor molecule, Fmoc-Tyr(tBu)-OH, which are foundational for the characterization of its derivatives like this compound.

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine Benzotriazolyl Ester |

| Fmoc-Tyr(tBu)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine |

| DMM | Dipropyleneglycol Dimethylether |

| DMF | Dimethylformamide |

| DCM | Dichloromethane |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) |

| NHS | N-Hydroxysuccinimide |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| TFA | Trifluoroacetic acid |

Q & A

Q. What are the standard protocols for synthesizing Fmoc-Tyr(tBu)-Bt in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is synthesized using SPPS, starting with Fmoc-Tyr(tBu)-OH coupled to a resin (e.g., Rink amide resin). Deprotection with 20% piperidine/DMF removes the Fmoc group, followed by coupling of subsequent amino acids using activators like HOBt/DIC or HATU/DIPEA in DMF. The tert-butyl (tBu) group on tyrosine provides orthogonal protection for the hydroxyl side chain, preventing undesired reactions during elongation .

Q. How can researchers validate the purity of this compound after synthesis?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (e.g., at 220 nm or 280 nm). Confirmation of molecular weight is done using mass spectrometry (MALDI-TOF or ESI-MS). For intermediates, Kaiser or chloranil tests verify coupling completion .

Q. What solvents and conditions are optimal for dissolving this compound during peptide synthesis?

- Methodological Answer : DMF is the primary solvent due to its compatibility with SPPS. For coupling reactions, a mixture of DMF and DCM (1:1) may enhance solubility. Heating to 50°C or sonication can aid dissolution of sterically hindered derivatives .

Q. How does the tert-butyl group in this compound influence peptide stability during synthesis?

- Methodological Answer : The tBu group protects the tyrosine hydroxyl from nucleophilic side reactions (e.g., oxidation or acylation) during SPPS. It is stable under basic conditions (piperidine deprotection) but cleaved with TFA during final resin cleavage .

Q. What analytical techniques are critical for monitoring this compound incorporation into peptide chains?

- Methodological Answer : Mid-infrared (IR) spectroscopy tracks Fmoc deprotection (disappearance of the Fmoc carbonyl peak at ~1700 cm⁻¹). LC-MS monitors intermediate peptide masses, ensuring correct sequence assembly .

Advanced Research Questions

Q. How can researchers address low coupling efficiency when incorporating this compound into sterically demanding peptide sequences?

- Methodological Answer : Optimize coupling using double couplings (2×20 min) with HATU/DIPEA or COMU as activators. Pre-activation of the amino acid for 1–2 minutes before resin addition improves efficiency. For persistent issues, microwave-assisted synthesis (50°C, 20 W) enhances reaction kinetics .

Q. What strategies mitigate aggregation during synthesis of tyrosine-rich peptides using this compound?

- Methodological Answer : Incorporate backbone-protecting groups (e.g., pseudoproline dipeptides) or use solubilizing agents like DMSO (5–10% in DMF). Post-synthesis, dissolve crude peptides in TFA:TIS:H₂O (95:2.5:2.5) with 0.5 M HEPES to prevent β-sheet formation .

Q. How does the choice of resin impact the synthesis of peptides containing this compound?

- Methodological Answer : ChemMatrix or Wang resins are preferred for long or hydrophobic sequences due to their swelling properties. For peptides requiring C-terminal amidation, Rink amide resin ensures proper termination. Resin loading (0.2–0.6 mmol/g) must be adjusted to balance steric effects and yield .

Q. What are the challenges in synthesizing sulfated tyrosine derivatives from this compound?

- Methodological Answer : Direct on-resin sulfation using SO₃·pyridine complex in DMF is feasible post-Fmoc deprotection. However, incomplete sulfation or side-chain degradation may occur. Alternatively, pre-sulfated tyrosine (e.g., Fmoc-Tyr(SO₃H)-OH) can be coupled, but requires careful pH control to avoid desulfation .

Q. How can researchers design experiments to resolve contradictory data on this compound’s reactivity in aqueous vs. non-polar environments?

- Methodological Answer : Perform kinetic studies using NMR to track reaction rates in DMF vs. DMF/H₂O mixtures. Compare coupling efficiencies with model peptides (e.g., Gly-Tyr-Xaa sequences). Statistical analysis (ANOVA) identifies solvent effects, while DFT calculations predict electronic influences on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.